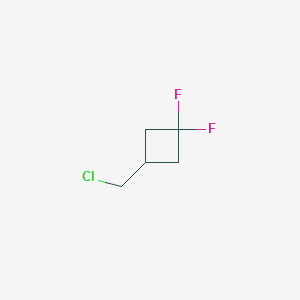
3-(Chloromethyl)-1,1-difluorocyclobutane
説明
“3-(Chloromethyl)-1,1-difluorocyclobutane” is a cyclobutane derivative with a chloromethyl and two fluorine atoms attached. Cyclobutane is a type of cycloalkane (or alkane with a ring structure) with four carbon atoms . The chloromethyl group (-CH2Cl) is a functional group consisting of a chlorine atom bound to a methylene bridge (-CH2-), which is a common moiety in organic chemistry . The presence of two fluorine atoms indicates that this compound is a difluorinated derivative .
Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-1,1-difluorocyclobutane” would consist of a four-membered carbon ring (cyclobutane) with a chloromethyl group and two fluorine atoms attached. The exact arrangement of these groups on the ring could vary depending on the specific isomer of the compound .Chemical Reactions Analysis
The reactivity of “3-(Chloromethyl)-1,1-difluorocyclobutane” would likely be influenced by the presence of the chloromethyl and difluoride groups. The chloromethyl group is known to participate in various reactions, including nucleophilic substitutions . The presence of fluorine atoms could also affect the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-1,1-difluorocyclobutane” would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, the cyclobutane ring could influence the compound’s shape and flexibility, while the chloromethyl and difluoride groups could affect its polarity and reactivity .科学的研究の応用
Synthesis of Methanoproline Analogues
- A study described a new synthetic approach for 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This research highlights a key step involving reversible addition of hydrogen cyanide onto imines (Rammeloo, Stevens, & Kimpe, 2002).
Kinetics of Polymerization
- Research on the kinetics and mechanism of the cationic polymerization of 3,3-bis(chloromethyl)oxacyclobutane provides insights into the formation of ester type propagating species, contributing significantly to the understanding of polymerization processes (Kobayashi, Danda, & Saegusa, 1974).
Nuclear Magnetic Resonance Studies
- A study in 1962 explored the nuclear magnetic resonance of various 1,1-difluoro-3-phenylcyclobutane derivatives, contributing to the understanding of molecular structures and behaviors (Takahashi, 1962).
Properties of Polyethers
- A 1992 study investigated the liquid-crystalline properties of polyethers with oxetane pendant groups, made through the polycondensation of 3,3-bis(chloromethyl)oxacyclobutane. This research provided valuable insights into the mesomorphism of these polymers (Hurduc, Bulacovschi, & Simionescu, 1992).
Synthesis of Cyclobutenone Derivatives
- In 1964, a study on the synthesis and reactions of 3-phenyl-2-cyclobutenone and related compounds explored innovative pathways for creating new chemical structures, significantly impacting synthetic chemistry (Manatt, Vogel, Knutson, & Roberts, 1964).
Safety and Hazards
The safety and hazards associated with “3-(Chloromethyl)-1,1-difluorocyclobutane” would likely depend on factors such as its reactivity, volatility, and potential to form harmful by-products. For example, chloromethyl compounds can be hazardous due to their reactivity and potential to release toxic chlorine gas .
将来の方向性
The future research directions for “3-(Chloromethyl)-1,1-difluorocyclobutane” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, or materials science. This could involve studying its reactivity, investigating its interactions with various biological targets, or developing new methods for its synthesis .
特性
IUPAC Name |
3-(chloromethyl)-1,1-difluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOMNGIMDUMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,1-difluorocyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



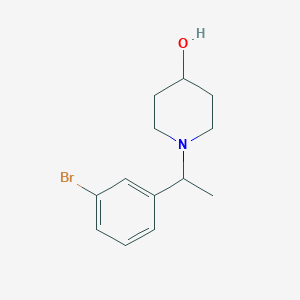
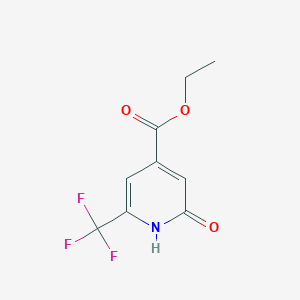
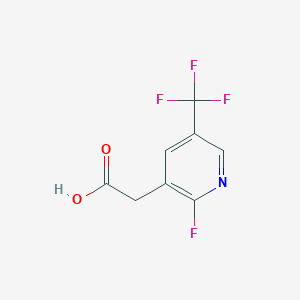
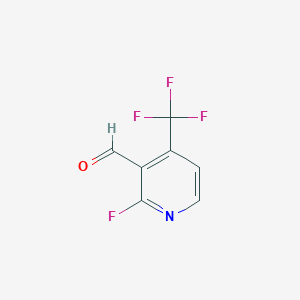
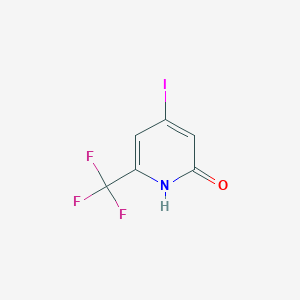
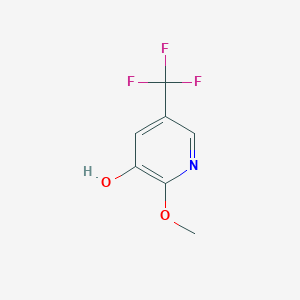

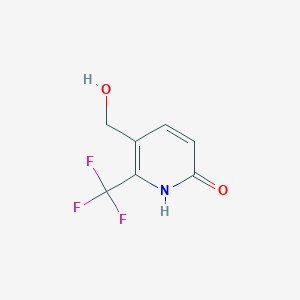
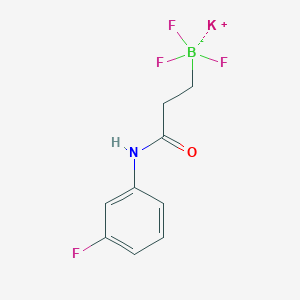
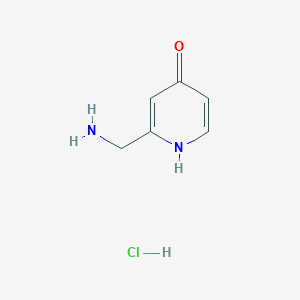

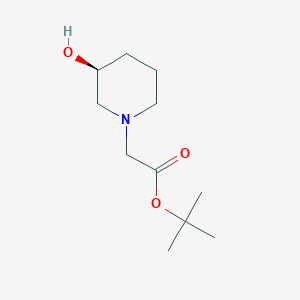

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)